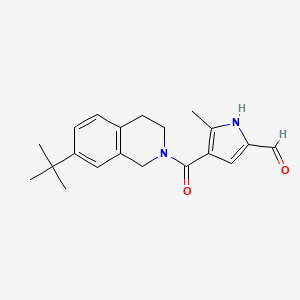
2-(Trifluormethoxy)-L-Phenylalanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)-l-phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethoxy group attached to the phenyl ring of l-phenylalanine
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)-l-phenylalanine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
A related compound, 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid, has been reported to target methionine aminopeptidase in escherichia coli .
Mode of Action
It’s worth noting that the trifluoromethoxy (cf3o) group has unique features and has become a novel moiety in various fields . The interaction of this compound with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The trifluoromethoxy group has been noted for its unique features and promising applications, despite the challenges in synthesizing cf3o-containing compounds .
Action Environment
It’s worth noting that the synthesis of cf3o-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
Biochemische Analyse
Biochemical Properties
The trifluoromethoxy group in 2-(Trifluoromethoxy)-l-phenylalanine confers increased stability and lipophilicity in addition to its high electronegativity . This group is becoming more and more important in both agrochemical research and pharmaceutical chemistry
Molecular Mechanism
It is known that the trifluoromethoxy group can facilitate certain chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents, which facilitate the incorporation of the trifluoromethoxy group into aromatic compounds . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of 2-(Trifluoromethoxy)-l-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethoxy)-l-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the trifluoromethoxy group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted quinones, while substitution reactions can introduce a wide range of functional groups .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)-l-phenylalanine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)-l-phenylalanine: The trifluoromethoxy group is attached at a different position on the phenyl ring.
4-(Trifluoromethoxy)-l-phenylalanine: Another positional isomer with the trifluoromethoxy group at the para position.
Uniqueness: 2-(Trifluoromethoxy)-l-phenylalanine is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-8-4-2-1-3-6(8)5-7(14)9(15)16/h1-4,7H,5,14H2,(H,15,16)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPKLBNKYRAICX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[3-(aminomethyl)-3-fluorocyclobutyl]carbamate](/img/structure/B2366916.png)

![(1r,3R,5S)-N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2366920.png)

![3-[3-(dimethylamino)propyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2366923.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2366927.png)

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)




